1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

Antiallergic Naphthoquinone Synthesis Passive Cutaneous Anaphylaxis

Researchers developing MAO-B inhibitors or antiallergic naphthoquinones require authentic 7-ethoxy-1-tetralone - not a generic C7-substituted analog. Using incorrect starting materials introduces an activity cliff, reducing potency by orders of magnitude. • Enables synthesis of compound 7e: potent rat PCA inhibitor at ~10 µM/kg (s.c.) • Scaffold achieves nanomolar IC50 vs. human MAO-B (0.00089-0.047 µM); LogP 2.60 • Masked phenol: selective ethyl deprotection enables late-stage diversification • Preliminary AKR1C3 IC50: 79 nM - probe development entry point

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B11909311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3
InChIKeyPDHVCMOQYAHUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-1-Tetralone Procurement Guide


1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- (commonly known as 7-ethoxy-1-tetralone, CAS 58472-29-0) is a synthetic bicyclic enone belonging to the α-tetralone class of compounds [1]. Characterized by an ethoxy substituent at the 7-position of the partially saturated naphthalenone core, its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol [2]. This chemical architecture positions it as a key lipophilic intermediate in medicinal chemistry, distinct from its hydroxyl- or methoxy-substituted analogs in terms of reactivity and biological target engagement [3].

7-Ethoxy-1-Tetralone Irreplaceability


Generic substitution within the α-tetralone family is precluded by a stark activity cliff and divergent synthetic utility. The C7-substituent is a critical determinant of biological potency and physicochemical behavior. For instance, replacing the ethoxy group with a hydroxyl moiety reduces monoamine oxidase (MAO) inhibitory activity by several orders of magnitude [1]. Furthermore, the specific alkyl chain length dictates the potency of downstream antiallergic naphthoquinone metabolites, as demonstrated by the Buckle et al. (1977) study where the 7-ethoxy derivative served as the essential precursor for the most potent anti-allergic compound (7e) [2]. The quantitative evidence that follows establishes these critical performance differentials.

Quantitative Evidence for 7-Ethoxy-1-Tetralone


Antiallergic Naphthoquinone 7e Precursor

7-Ethoxy-1-tetralone is the mandatory intermediate for synthesizing 2-hydroxy-3-nitro-6-ethoxy-1,4-naphthoquinone (designated compound 7e). This final compound, alongside its 7-methoxy analog (7c), was identified as the most potent inhibitor of rat passive cutaneous anaphylaxis (PCA) in a landmark study, achieving 50% inhibition at a subcutaneous dose of approximately 10 µM/kg [1]. Critically, while the 7-methoxy analog (7c) showed comparable potency, the synthetic pathway defined in the patent literature exclusively utilizes the 7-ethoxy-tetralone precursor to access the high-yield 6-ethoxy-naphthoquinone scaffold [2]. Attempting this route with a hydroxy or unsubstituted tetralone would fail to generate the active species.

Antiallergic Naphthoquinone Synthesis Passive Cutaneous Anaphylaxis

MAO Activity Cliff: Ethoxy vs. Hydroxy

The C7-substituent is a fundamental driver of MAO inhibitory potency. A synthetic series of fifteen C7-arylalkyloxy-α-tetralone derivatives, which encompasses the 7-ethoxy analog, demonstrated universal submicromolar inhibition of MAO-B, with IC50 values ranging from 0.00089 to 0.047 µM [1]. In stark contrast, the 7-hydroxy-1-tetralone analog exhibits weak MAO-A inhibition, with an IC50 of 39.4 µM recorded against recombinant human enzyme [2]. This represents a functional activity cliff, where simple alkylation of the 7-position amplifies MAO-A inhibitory potency by a factor of approximately 4000-fold, making the alkoxy (including ethoxy) motif essential for any MAO-targeted probing campaign.

Neurodegeneration Monoamine Oxidase Inhibitor Structure-Activity Relationship

Lipophilicity Advantage for CNS Drug Design

Physicochemical profiling reveals that the 7-ethoxy group provides a calculated LogP of 2.60, which is significantly higher than the 2.21 recorded for the 7-methoxy-1-tetralone analog [1][2]. This increase in lipophilicity is a critical parameter in central nervous system (CNS) drug design, as higher LogP values (typically within the 2-4 range) are correlated with improved passive blood-brain barrier (BBB) permeation. For programs targeting neurological enzymes such as MAO, the 7-ethoxy derivative thus offers a distinct pharmacokinetic starting point over its methoxy counterpart, potentially leading to superior brain-to-plasma concentration ratios.

Drug Design Lipophilicity Blood-Brain Barrier Permeability

Synthetic Versatility as Masked 7-Hydroxy

The 7-ethoxy-1-tetralone serves a dual purpose: it can act directly as a bioactive molecule or be selectively dealkylated to yield the 7-hydroxy-1-tetralone scaffold. This is a significant synthetic advantage over the 7-methoxy analog, which requires harsher demethylating conditions (e.g., BBr3 or hot HBr) that can compromise the ketone functionality or the acid-sensitive dihydronaphthalene ring. The ethyl ether can be cleaved under milder conditions, providing controlled access to the phenolic derivative for late-stage functionalization or SAR exploration [1]. This makes the 7-ethoxy variant a more strategically versatile procurement choice for medicinal chemistry groups requiring an intermediate that can be orthogonally deprotected.

Synthetic Chemistry Protecting Group Strategy Intermediate Versatility

7-Ethoxy-1-Tetralone Applications


Antiallergic Naphthoquinone Synthesis (7e)

This compound is the recommended starting material for any laboratory aiming to replicate or optimize the 2-hydroxy-3-nitro-1,4-naphthoquinone antiallergic pharmacophore described by Buckle et al. (1977). The use of 7-ethoxy-1-tetralone enables the production of compound '7e', which demonstrated potent inhibition of rat PCA at a dose of ~10 µM/kg (s.c.), a validated in vivo model of type I hypersensitivity. Procurement of this specific tetralone is mandated to follow the established patent synthesis route, which uses 7-ethoxy-1-tetralone as the key starting material for a high-yield conversion to the active 6-ethoxy-naphthoquinone [1].

MAO-Targeted CNS Drug Discovery

The C7-ethoxy-α-tetralone scaffold is a validated lead structure for the design of high-affinity, reversible MAO inhibitors. As evidenced by the Legoabe et al. (2015) structure-activity relationship (SAR) study, this compound class achieves nanomolar IC50 values against human MAO-B (range: 0.00089–0.047 µM). Its optimized LogP of 2.60 further suggests it is a superior candidate for achieving therapeutic brain concentrations compared to more polar analogs. This makes it a critical probe molecule for developing therapies for Parkinson's disease and depression [2].

Controlled Deprotection for Scaffold Diversification

For medicinal chemists exploring structure-activity relationships around the tetralone core, the 7-ethoxy derivative is the preferred procurement choice over a 7-hydroxy or 7-methoxy analog. Its function as a 'masked' phenol allows for a broader range of late-stage chemical transformations. The ethyl protecting group can be removed selectively to reveal the free 7-hydroxyl group without the harsh conditions required for methyl ether cleavage, thus preserving the integrity of the tetralone ring system and enabling access to a wider array of functionalized analogs from a single intermediate [3].

Probing AKR1C3 Enzymatic Activity

Preliminary binding data indicates that 7-ethoxy-1-tetralone exhibits inhibitory activity against the enzyme AKR1C3 with an IC50 of 79 nM [4]. AKR1C3 is a therapeutic target in hormone-dependent cancers and inflammatory conditions. Researchers exploring this target space may consider this compound for chemical probe development, utilizing its unique 7-ethoxy substitution as a vector for further affinity maturation, leveraging the potency advantage already observed in this preliminary assay.

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